Dipropyl propoxypropanedioate

Description

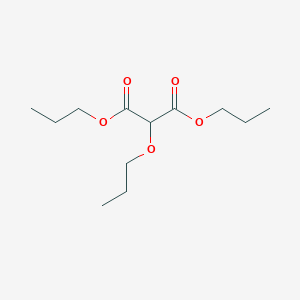

Dipropyl propoxypropanedioate is an organic compound with the molecular formula C12H22O4 It is a type of ester, characterized by the presence of an oxygen atom bonded to two alkyl or aryl groups

Properties

CAS No. |

62527-80-4 |

|---|---|

Molecular Formula |

C12H22O5 |

Molecular Weight |

246.30 g/mol |

IUPAC Name |

dipropyl 2-propoxypropanedioate |

InChI |

InChI=1S/C12H22O5/c1-4-7-15-10(11(13)16-8-5-2)12(14)17-9-6-3/h10H,4-9H2,1-3H3 |

InChI Key |

FUDDURALUOFQNI-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(C(=O)OCCC)C(=O)OCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipropyl propoxypropanedioate can be achieved through several methods. One common approach is the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide via an S_N2 reaction . This method requires the use of a strong base such as sodium hydride (NaH) to generate the alkoxide ion from an alcohol. The reaction typically occurs under mild conditions and can be performed at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the sulfuric-acid-catalyzed reaction of alcohols. This method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate and form alkenes . The reaction conditions include the use of sulfuric acid as a catalyst and the careful control of temperature to prevent side reactions.

Chemical Reactions Analysis

Functionalization via Nucleophilic Substitution

Chlorophosphates (e.g., dipropyl chlorophosphate ) undergo nucleophilic substitution with alcohols or amines. For dipropyl propoxypropanedioate:

-

Tosylation : Introducing tosyl groups (as in ) enables further derivatization (e.g., SN2 reactions with nucleophiles).

-

Example : Reaction of l-bromo-3-chloropropane with 2,6-dioxopiperidine ( ) highlights the utility of halogenated intermediates in forming complex esters.

Crystallographic and Spectroscopic Characterization

While no direct data exists for this compound, related esters like 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide ( ) exhibit:

-

Hydrogen-bonded chains (via NH and carbonyl groups) in crystal structures.

-

Spectroscopic Data :

Patent-Based Reaction Optimization

Patent methodologies ( ) emphasize:

-

Phase-transfer catalysis (e.g., tetrabutylammonium bromide).

-

Solvent optimization : Acetone or DMF for improved yields.

-

Purification : Hexane/ethyl acetate washes to remove excess halides.

Challenges and Limitations

Scientific Research Applications

Dipropyl propoxypropanedioate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis to form various compounds.

Biology: It can be used in the study of enzyme-catalyzed reactions involving esters.

Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dipropyl propoxypropanedioate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to form carboxylic acids and alcohols. This reaction is catalyzed by esterases, which are enzymes that break down esters. The hydrolysis of this compound can lead to the formation of bioactive compounds that exert various effects on biological systems.

Comparison with Similar Compounds

Dipropyl propoxypropanedioate can be compared with other similar compounds such as:

Dipropyl ether: Similar in structure but lacks the ester functional group.

Diethyl ether: Similar in structure but has ethyl groups instead of propyl groups.

Propyl propanoate: Similar in structure but has a different ester configuration.

The uniqueness of this compound lies in its specific ester configuration, which imparts distinct chemical properties and reactivity compared to other similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.